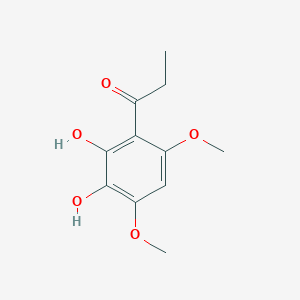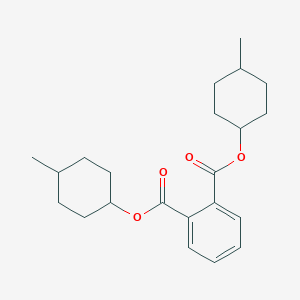
Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the use of metal atom ligand vapor cocondensation techniques. For example, bis(cyclobuta-η6-benzene)metal complexes of chromium(0), molybdenum(0), and tungsten(0) have been prepared, illustrating a methodology that could be adapted for the synthesis of bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate by changing the ligand systems (Elschenbroich et al., 1986).
Molecular Structure Analysis
Gas electron-diffraction studies on bis(4,4-dimethyl-2,5-cyclohexadiene-1-ylidene) have revealed non-planar carbocyclic rings, which may provide insight into the structure of bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate, suggesting significant structural strain and unique molecular conformations (Trætteberg et al., 1982).
Chemical Reactions and Properties
The compound's reactivity has been studied through the synthesis and polymerization of related cyclic monomers, indicating the potential for crosslinking and polymer formation, which could be relevant for material science applications (Moszner et al., 1999).
Physical Properties Analysis
Detailed studies on the physical properties of similar compounds, such as 1,4-bis((4-nitrophenoxy)methyl)benzene and its derivatives, have shown specific electrochemical behaviors and structural characteristics, suggesting that bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate may exhibit unique electrochemical properties suitable for various applications (Haider et al., 2011).
Chemical Properties Analysis
The synthesis of highly functionalized bis(4H-chromene) derivatives through an isocyanide-based pseudo-five-component reaction showcases the chemical versatility of bis-functionalized aromatic compounds, implying that bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate could serve as a precursor for the synthesis of a wide range of heterocyclic compounds with potential biological activity (Shaabani et al., 2009).
Scientific Research Applications
Metal-Organic Frameworks (MOFs) : Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate and its derivatives have been used in constructing metal-organic frameworks. For example, flexible dicarboxylate ligands have been synthesized and used with copper ions to form various metal-organic complexes with potential applications in areas like gas storage and catalysis (Dai et al., 2009).
Photovoltaic Materials : These compounds have also shown promise in photovoltaic applications. Main-chain fullerene polymers, which include derivatives of bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate, have been proposed for use in photovoltaic devices due to their unique electronic and solid-state behaviors (Hiorns et al., 2009).
Catalysis and Chemical Synthesis : Such compounds are often used in the synthesis of complex molecules and materials. For instance, a copper(II) complex supported by cyclohexane-1,4-dicarboxylate was synthesized and demonstrated as an efficient pre-catalyst for oxidation reactions (Hazra et al., 2014).
Chemical Sensors : These compounds have potential applications in the development of chemical sensors. For example, acyclic dithia benzene derivatives, related to bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate, have been used to create membrane electrodes sensitive to silver ions (Casabó et al., 1994).
Polymer Science : These compounds are integral in synthesizing various polymers with specific properties, such as those used in aromatic polyamides (Yang et al., 1996).
Photocatalytic Applications : Some coordination polymers built using bis(imidazole) ligands and carboxylate linkers exhibit photocatalytic properties. These materials can degrade organic pollutants under UV light, demonstrating potential for environmental remediation (Cui et al., 2017).
properties
IUPAC Name |
bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-15-7-11-17(12-8-15)25-21(23)19-5-3-4-6-20(19)22(24)26-18-13-9-16(2)10-14-18/h3-6,15-18H,7-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJWMYHRXOJYJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609388 |
Source


|
| Record name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
CAS RN |
18249-11-1 |
Source


|
| Record name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

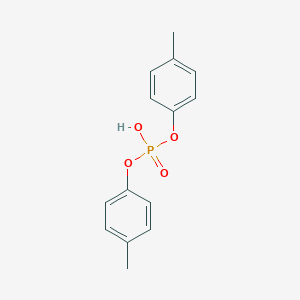
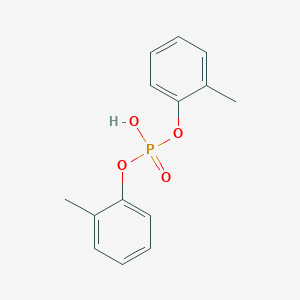
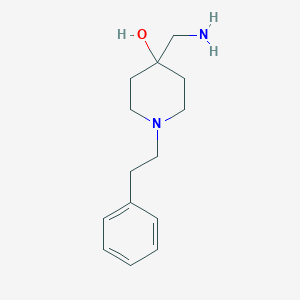
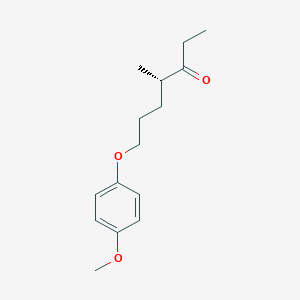

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)

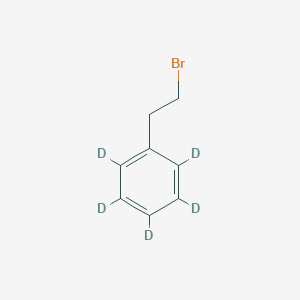
![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)

![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]propan-1-one](/img/structure/B32882.png)
